

Spectroscopic Profile of Erysotrine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Erysotrine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Erysotrine**, a prominent spiroamine alkaloid isolated from various species of the *Erythrina* genus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Introduction

Erysotrine ($C_{19}H_{23}NO_3$, Molar Mass: 313.4 g/mol) is a tetracyclic alkaloid characterized by a unique spiroamine core structure. Alkaloids from the *Erythrina* genus are known for their diverse biological activities, making the precise structural confirmation of compounds like **Erysotrine** crucial for further investigation and potential therapeutic applications. This guide details its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Erysotrine**, providing a quantitative basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of **Erysotrine**. Spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Erysotrine** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment Description
6.74	dd	10.0, 2.0	Olefinic Proton (1H)
6.68	s	-	Aromatic Proton (1H)
6.18	d	10.0	Olefinic Proton (1H)
5.82	br s	-	Olefinic Proton (1H)
3.92	s	-	Methoxy Group (- OCH_3) (3H)
3.78	s	-	Methoxy Group (- OCH_3) (3H)
3.38	s	-	Methoxy Group (- OCH_3) (3H)

| 2.00 - 4.30 | m | - | Aliphatic Protons (CH , CH_2) |

Note: Data is compiled based on characteristic shifts for the **Erysotrine** skeleton. Specific assignments may vary slightly between different experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **Erysotrine** (CDCl_3)[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Carbon Type
149.0	Aromatic C
146.7	Aromatic C
133.5	Olefinic C
131.5	Aromatic C
128.2	Olefinic C
123.0	Olefinic C
118.8	Olefinic C
111.9	Aromatic C
104.9	Aromatic C
70.1	Aliphatic CH
63.5	Aliphatic CH ₂
59.8	Methoxy CH ₃
56.1	Methoxy CH ₃
55.7	Methoxy CH ₃
52.8	Spiro C
48.6	Aliphatic CH ₂
39.0	Aliphatic CH

| 23.5 | Aliphatic CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Erysotrine**, aiding in the confirmation of its elemental composition and substructural features.

Table 3: Mass Spectrometry Data for **Erysotrine**

m/z Value	Ion Description	Fragmentation Pathway
313	[M] ⁺	Molecular Ion
298	[M - CH ₃] ⁺	Loss of a methyl radical from a methoxy group
282	[M - OCH ₃] ⁺	Loss of a methoxy radical
254	-	Retro-Diels-Alder fragmentation of the dienoid system, a characteristic of Erythrina alkaloids

| 239 | - | Further fragmentation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Absorption Data for **Erysotrine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050 - 3000	C-H Stretch	Aromatic & Olefinic C-H
~2950 - 2850	C-H Stretch	Aliphatic C-H
~1600 - 1450	C=C Stretch	Aromatic Ring
~1250 - 1050	C-O Stretch	Aryl Ether (Ar-O-CH ₃)

| ~1100 | C-N Stretch | Tertiary Amine |

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for **Erysotrine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Erysotrine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
 - ^1H NMR: Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the TMS signal.

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Erysotrine** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Chromatographic Separation:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Injection: Inject 1-2 μL of the sample solution in splitless mode.
 - Temperature Program: Set an initial oven temperature of $\sim 150^\circ\text{C}$, hold for 1 minute, then ramp to $\sim 300^\circ\text{C}$ at a rate of 10-20°C/min.

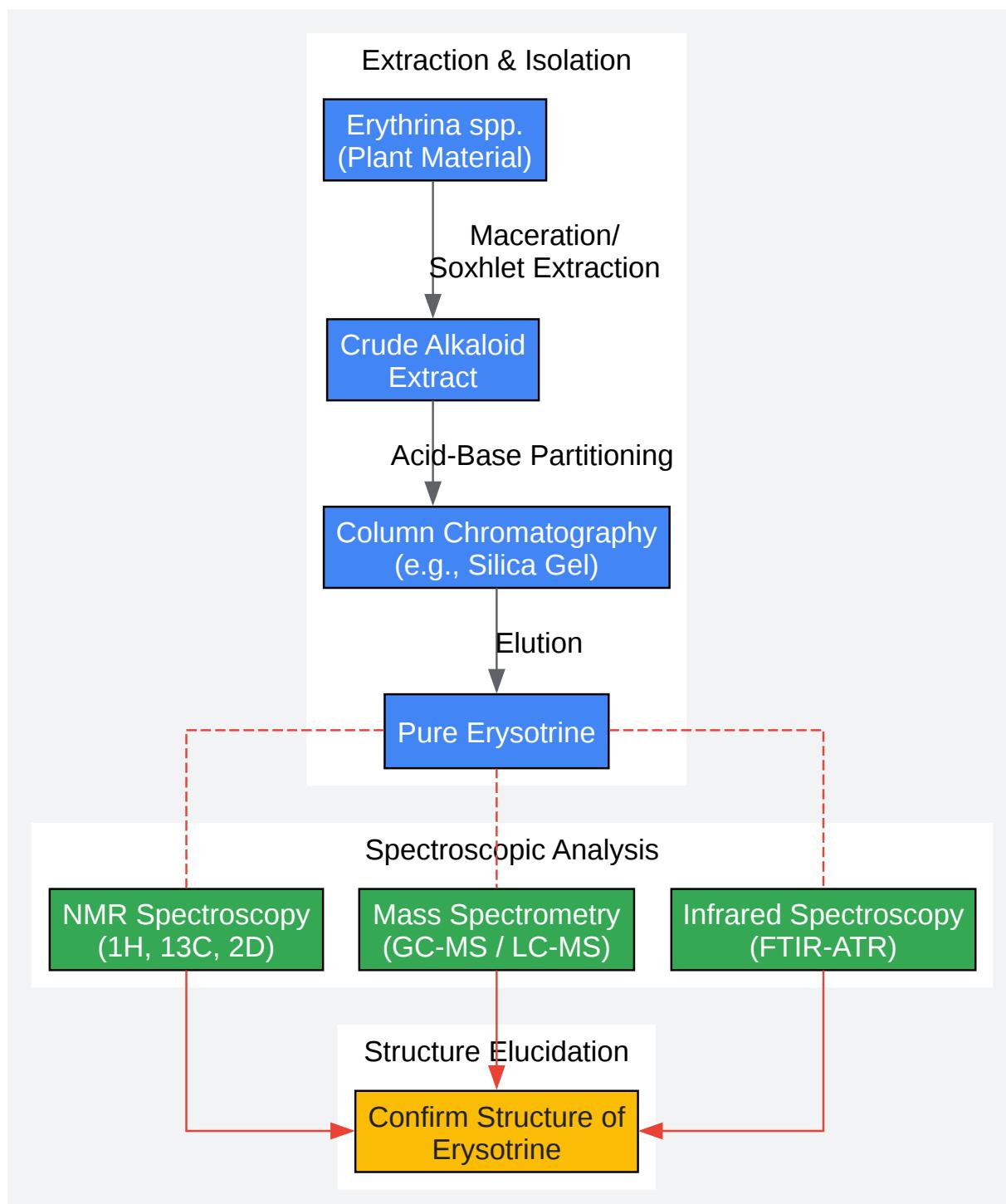
- Mass Analysis: Operate the mass spectrometer in EI mode at 70 eV. Scan a mass range of m/z 40-600. The molecular ion and characteristic fragments will be detected.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (ATR-FTIR): Place a small amount of solid, purified **Erysotrine** directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The logical flow from natural source to purified compound, followed by spectroscopic analysis, is critical in natural product chemistry. The following diagram illustrates this standard workflow.



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Fig. 1: Experimental workflow for the isolation and structural elucidation of **Erysotrine**.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
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